Cas no 1705084-81-6 (3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane)

3-Phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane is a structurally complex azepane derivative featuring a phenyl group and a tetrazole-substituted benzoyl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or cardiovascular pathways. The tetrazole ring enhances binding affinity through hydrogen bonding interactions, while the azepane scaffold provides conformational flexibility, improving receptor compatibility. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. The compound's stability under physiological conditions and moderate lipophilicity suggest suitability for pharmacokinetic optimization in drug discovery applications.
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane structure
1705084-81-6 structure
商品名:3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
CAS番号:1705084-81-6
MF:C20H21N5O
メガワット:347.413643598557
CID:5367297

3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane 化学的及び物理的性質

名前と識別子

    • (3-phenylazepan-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
    • 3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
    • インチ: 1S/C20H21N5O/c26-20(17-10-6-11-19(13-17)25-15-21-22-23-25)24-12-5-4-9-18(14-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13,15,18H,4-5,9,12,14H2
    • InChIKey: PITSCZRGNRYTHX-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCCCC(C2=CC=CC=C2)C1)(C1=CC=CC(N2C=NN=N2)=C1)=O

3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6381-3584-5μmol
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6381-3584-50mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
50mg
$160.0 2023-09-09
Life Chemicals
F6381-3584-2μmol
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6381-3584-3mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
3mg
$63.0 2023-09-09
Life Chemicals
F6381-3584-30mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
30mg
$119.0 2023-09-09
Life Chemicals
F6381-3584-5mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
5mg
$69.0 2023-09-09
Life Chemicals
F6381-3584-10mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
10mg
$79.0 2023-09-09
Life Chemicals
F6381-3584-4mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
4mg
$66.0 2023-09-09
Life Chemicals
F6381-3584-2mg
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
2mg
$59.0 2023-09-09
Life Chemicals
F6381-3584-20μmol
3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane
1705084-81-6
20μmol
$79.0 2023-09-09

3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane 関連文献

3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepaneに関する追加情報

Introduction to 3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane (CAS No. 1705084-81-6)

The compound 3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane (CAS No. 1705084-81-6) is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its azepane ring system, which is a seven-membered ring containing one nitrogen atom. The azepane ring is further substituted with a phenyl group at the 3-position and a benzoyl group at the 1-position. The benzoyl group itself is substituted with a tetrazole moiety at the 3-position of the benzene ring. This unique structure makes the compound an interesting subject for research in drug design and development.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and cyclizations. The incorporation of the tetrazole group is particularly noteworthy, as tetrazoles are known for their stability and ability to act as bioisosteres in medicinal chemistry. Recent studies have shown that tetrazole-containing compounds exhibit promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

One of the key features of this compound is its potential as a scaffold for drug design. The azepane ring provides a rigid structure that can be further modified to introduce additional functional groups. This flexibility allows researchers to explore various substitution patterns and optimize the compound's pharmacokinetic properties. For instance, modifying the phenyl group or the benzoyl group could lead to derivatives with enhanced solubility or improved bioavailability.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into the compound's interactions with target proteins and its potential binding modes. For example, molecular docking simulations have revealed that the tetrazole moiety plays a critical role in stabilizing interactions with certain protein pockets. This information is invaluable for guiding further optimization efforts.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, it has demonstrated moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Additionally, studies on its cytotoxicity suggest that it may have selective toxicity against cancer cells compared to normal cells. These findings highlight its potential as a lead compound for drug development.

The development of this compound also aligns with current trends in medicinal chemistry towards the design of multi-target drugs. By incorporating multiple functional groups into a single molecule, researchers aim to achieve synergistic effects that enhance therapeutic efficacy while minimizing adverse effects. The presence of both aromatic and heterocyclic moieties in this compound makes it an excellent candidate for such approaches.

Furthermore, recent research has focused on improving the synthetic route for this compound to enhance its scalability and cost-effectiveness. Novel catalytic methods and green chemistry principles are being explored to minimize waste and reduce environmental impact during production. These efforts are crucial for translating laboratory findings into clinically relevant drugs.

In conclusion, 3-phenyl-1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]azepane (CAS No. 1705084-81_6) represents a promising molecule with diverse applications in pharmaceutical research. Its unique structure and versatile functional groups make it an attractive target for further investigation. By leveraging cutting-edge research techniques and adhering to best practices in drug design, this compound has the potential to contribute significantly to the development of novel therapeutic agents.

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